molecular formula C58H79N11O15 B10848800 Fvatdvgpfaf

Fvatdvgpfaf

Cat. No.: B10848800
M. Wt: 1170.3 g/mol
InChI Key: WMTZDAHGKCEIAT-ILJNECBNSA-N
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Description

Fvatdvgpfaf (CAS No. 1022150-11-3) is an organic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol. Its PubChem ID is 59799012, and it is classified under the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

Molecular Formula

C58H79N11O15

Molecular Weight

1170.3 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C58H79N11O15/c1-31(2)46(67-53(78)41(29-45(72)73)64-57(82)48(35(7)70)68-50(75)34(6)62-56(81)47(32(3)4)66-51(76)39(59)26-36-18-11-8-12-19-36)55(80)60-30-44(71)69-25-17-24-43(69)54(79)63-40(27-37-20-13-9-14-21-37)52(77)61-33(5)49(74)65-42(58(83)84)28-38-22-15-10-16-23-38/h8-16,18-23,31-35,39-43,46-48,70H,17,24-30,59H2,1-7H3,(H,60,80)(H,61,77)(H,62,81)(H,63,79)(H,64,82)(H,65,74)(H,66,76)(H,67,78)(H,68,75)(H,72,73)(H,83,84)/t33-,34-,35+,39-,40-,41-,42-,43-,46-,47-,48-/m0/s1

InChI Key

WMTZDAHGKCEIAT-ILJNECBNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fvatdvgpfaf belongs to a class of nitrogen- and oxygen-containing heterocyclic compounds. Below is a detailed comparison with structurally analogous compounds, based on molecular properties, synthesis, and hazard profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

CAS No. Molecular Formula Molecular Weight (g/mol) Similarity (%) Key Structural Differences Hazard Profile
1022150-11-3 C₂₇H₃₀N₆O₃ 486.57 100 (Reference) Reference compound with amide linkages H302, H315, H319, H335
1022150-12-4 C₂₈H₃₂N₆O₃ 500.60 89 +CH₂ group in alkyl chain H302, H315, H319
1022150-13-5 C₂₇H₂₈N₆O₃ 472.55 85 −H₂ group; unsaturated backbone H302, H335
1022150-14-6 C₂₆H₂₉N₅O₄ 475.54 78 −N−O group; substituted benzene ring H315, H319

Key Findings:

Structural Modifications Impact Physicochemical Properties :

  • The addition of a methylene group (CAS 1022150-12-4) increases molecular weight by 14.03 g/mol , likely enhancing hydrophobicity and thermal stability .
  • Unsaturation in CAS 1022150-13-5 reduces molecular weight and may improve reactivity in electrophilic substitution reactions.

Hazard Profile Variability: CAS 1022150-12-4 lacks the H335 hazard, suggesting reduced respiratory risks compared to this compound.

Synthesis Complexity :

  • This compound’s use of cesium carbonate (Method B) contrasts with analogues synthesized via milder bases, implying higher cost or scalability constraints .

Functional Implications:

  • Pharmaceutical Potential: The amide-rich structure of Fvatdvgvgpfaf aligns with protease inhibitor scaffolds, whereas analogues with reduced nitrogen content (e.g., CAS 1022150-14-6) may favor material science applications.
  • Safety vs. Efficacy : Compounds with lower hazard scores (e.g., CAS 1022150-12-4) could be prioritized for industrial scaling despite marginally reduced structural similarity.

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